![molecular formula C11H10O2 B134530 5-Methoxynaphthalen-1-ol CAS No. 3588-80-5](/img/structure/B134530.png)
5-Methoxynaphthalen-1-ol
Overview
Description
5-Methoxynaphthalen-1-ol is a compound useful in organic synthesis . It is a natural product found in Engelhardia roxburghiana . The compound has a molecular weight of 174.2 g/mol .
Synthesis Analysis
5-Methoxynaphthalen-1-ol can be synthesized from 1,4-Epoxynaphthalene, 1,4-dihydro-5-methoxy- . More details about the synthesis process can be found in the relevant literature .
Molecular Structure Analysis
The molecular formula of 5-Methoxynaphthalen-1-ol is C11H10O2 . The InChI code is 1S/C11H10O2/c1-13-11-7-3-4-8-9 (11)5-2-6-10 (8)12/h2-7,12H,1H3 . The Canonical SMILES is COC1=CC=CC2=C1C=CC=C2O .
Chemical Reactions Analysis
5-Methoxynaphthalen-1-ol is a compound that is useful in organic synthesis . More details about its chemical reactions can be found in the relevant literature .
Physical And Chemical Properties Analysis
5-Methoxynaphthalen-1-ol has a molecular weight of 174.20 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has one rotatable bond count .
Scientific Research Applications
Environmental and Analytical Chemistry
In environmental studies, 5-MNO may serve as a marker for identifying and quantifying naphthalene derivatives in environmental samples. Analytical chemists use it as a reference standard in chromatography and spectroscopy techniques.
For more technical details, you can find information about 5-MNO on Sigma-Aldrich’s website . Our team of scientists has expertise across various research domains, including life science, material science, chemical synthesis, chromatography, and analytical methods . Additionally, you can explore its molecular weight (174.2 g/mol) and other properties .
Safety and Hazards
properties
IUPAC Name |
5-methoxynaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPYTDCBHITRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453781 | |
Record name | 5-Methoxy-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxynaphthalen-1-ol | |
CAS RN |
3588-80-5 | |
Record name | 5-Methoxy-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3588-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: How was 5-Methoxynaphthalen-1-ol isolated and identified in this research?
A: Researchers in Sri Lanka isolated 5-Methoxynaphthalen-1-ol from the endophytic fungus Daldinia eschscholzii, which was found residing within the lichen species Parmotrema sp. [] They cultivated the fungus on a large scale and then extracted the bioactive compounds using ethyl acetate. After confirming the crude extract's radical scavenging activity, they employed a series of purification techniques - including solvent partitioning, silica gel column chromatography, Sephadex column chromatography, and preparative thin-layer chromatography (TLC) - to isolate 5-Methoxynaphthalen-1-ol. [] Its structure was elucidated using a combination of spectroscopic techniques, specifically 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. []
Q2: What was the significance of the radical scavenging activity exhibited by 5-Methoxynaphthalen-1-ol?
A: 5-Methoxynaphthalen-1-ol displayed remarkable radical scavenging activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [] Notably, its antioxidant potency, measured by its IC50 value (the concentration required to scavenge 50% of DPPH radicals), surpassed that of the standard antioxidant Butylated Hydroxytoluene (BHT). [] This finding highlights the potential of 5-Methoxynaphthalen-1-ol as a natural antioxidant, warranting further investigation into its potential therapeutic applications.
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